Leu vs. Ile Substitution: Structural Consequences
The primary structural difference between Trichodecenin II and its closest analog, Trichodecenin I, is a single amino acid substitution in the C-terminal region. Trichodecenin II possesses a leucine (Leu) at this position, while Trichodecenin I contains an isoleucine (Ile) [1]. This subtle variation alters the peptide's hydrophobic character and side-chain packing, which can influence its ability to insert into and perturb lipid bilayers [1][2].
Leu vs Trichodecenin I
Ile
| Evidence Dimension | Amino Acid Sequence (C-Terminal Region) |
|---|---|
| Target Compound Data | Sequence contains Leu (Leucine) |
| Comparator Or Baseline | Trichodecenin I contains Ile (Isoleucine) |
| Quantified Difference | Single residue substitution (Leu vs. Ile) |
| Conditions | Sequence elucidated via positive-ion FAB-MS, CID-MS/MS, and 2D NMR in the original isolation and characterization study |
Why This Matters
This specific amino acid sequence defines the unique chemical identity of Trichodecenin II, making it non-interchangeable with Trichodecenin I for any study where membrane interaction and subsequent bioactivity are dependent on precise molecular structure.
- [1] Fujita T, Wada S, Iida A, Nishimura T, Kanai M, Toyama N. Fungal metabolites. XIII. Isolation and structural elucidation of new peptaibols, trichodecenins-I and -II, from Trichoderma viride. Chem Pharm Bull (Tokyo). 1994 Mar;42(3):489-94. View Source
- [2] Daniel JF, Filho ER. Peptaibols of trichoderma. Nat Prod Rep. 2007 Oct;24(5):1128-41. View Source
